Epibetulinic acid

描述

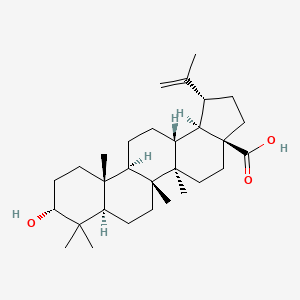

表没食子酸是一种天然存在的萜类化合物,分子式为C₃₀H₄₈O₃。 它是白桦脂酸的衍生物,以其多种生物活性而闻名,包括抗炎和抗癌特性 .

准备方法

合成路线和反应条件

表没食子酸可以通过一系列化学反应从白桦脂酸合成。 一种常见的方法是将白桦脂酸氧化,然后选择性还原得到表没食子酸 . 反应条件通常包括使用氧化剂,例如三氧化铬 (CrO₃),以及还原剂,例如硼氢化钠 (NaBH₄).

工业生产方法

表没食子酸的工业生产通常涉及从植物来源中提取白桦脂酸,然后进行化学修饰。 提取过程通常采用乙醇或甲醇等溶剂从植物材料中分离白桦脂酸。 随后的化学修饰步骤在受控条件下进行,以确保高产率和纯度 .

化学反应分析

Key Chemical Reactions of Epibetulinic Acid

This compound can undergo various chemical transformations, similar to betulinic acid:

-

Esterification : Reactions with anhydrides or acyl chlorides to form esters at the C-3 hydroxyl group .

-

Oxidation : Oxidation of the C-3 hydroxyl group to form a ketone .

-

Reduction : Reduction of the C-3 keto group back to a hydroxyl group with modified stereochemistry .

-

Protection/Deprotection : Protection of the carboxylic acid group or the C-3 hydroxyl group to facilitate selective modifications elsewhere in the molecule, followed by deprotection to regenerate the original functional groups .

Biological Activities and Interactions

This compound exhibits a range of biological activities:

-

Anti-inflammatory Properties : It can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.

-

Antiviral activity : 3-epi-betulin exhibits dual effect: it reduces SARS-CoV-2-induced inflammation and inhibits virus entry, positioning it as a potential antiviral agent .

Interaction studies reveal its ability to engage with various biological targets. Molecular docking studies show that 3-epi-betulin interacts with key amino acid residues of the SARS-CoV-2 spike protein, potentially disrupting the interaction between the spike protein and ACE2 .

Comparison with Betulinic Acid

科学研究应用

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : Epibetulinic acid induces apoptosis in various cancer cell lines, including HeLa, MCF-7, and DU-145 cells. It modulates multiple cancer-related signaling pathways, such as inhibiting nuclear factor kappa B signaling and regulating the cell cycle .

- Case Studies : Research has demonstrated that this compound significantly reduces tumor growth in xenograft models of hepatocellular carcinoma and esophageal cancer by promoting autophagy-mediated cell death .

-

Anti-inflammatory Properties

- Mechanism : The compound exhibits potent inhibitory effects on the production of nitric oxide and prostaglandin E2 in macrophages stimulated with bacterial endotoxin . This anti-inflammatory activity is crucial for managing conditions characterized by excessive inflammation.

- Research Findings : In vitro studies indicate that this compound effectively reduces pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases .

-

Antiviral Effects

- SARS-CoV-2 Inhibition : Recent studies have shown that this compound can reduce SARS-CoV-2-induced inflammation and inhibit virus entry into cells. It demonstrates significant antiviral activity with an effective concentration (EC50) of less than 20 μM against various strains of the virus .

- Mechanism : Bioinformatic analyses reveal interactions between this compound and the spike protein of SARS-CoV-2, indicating its potential as a therapeutic agent against COVID-19 .

- Metabolic Disorders

Table: Summary of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via multiple signaling pathways | Reduces tumor growth in xenograft models |

| Anti-inflammatory | Inhibits nitric oxide and prostaglandin E2 production | Lowers pro-inflammatory cytokines |

| Antiviral | Inhibits virus entry and reduces inflammation | Effective against SARS-CoV-2 with EC50 < 20 μM |

| Metabolic Disorders | Enhances glucose transport and insulin secretion | Potential treatment for type 2 diabetes |

作用机制

表没食子酸通过多种机制发挥作用:

抗癌活性: 通过激活细胞凋亡的内在途径,诱导癌细胞凋亡。 .

抗炎活性: 抑制巨噬细胞中一氧化氮 (NO) 和前列腺素 E2 (PGE2) 的产生,从而减少炎症

抗病毒活性: 干扰病毒复制并抑制病毒酶的活性.

相似化合物的比较

类似化合物

白桦脂酸: 表没食子酸的前体,具有类似的生物活性。

齐墩果酸: 另一种具有抗炎和抗癌特性的三萜类化合物。

熊果酸: 以其抗氧化和抗炎作用而闻名。

表没食子酸的独特性

表没食子酸因其独特的结构修饰而独一无二,与类似物相比,其生物活性增强。 它能够选择性地诱导癌细胞凋亡,同时保留正常细胞,使其成为抗癌治疗的有希望的候选者 .

生物活性

Epibetulinic acid, a triterpenoid derived from betulinic acid, has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, and antidiabetic properties. This article explores the pharmacological potential of this compound, supported by various studies and case analyses.

Chemical Structure and Properties

This compound (C30H48O3) is characterized by its lipophilic nature, which enhances its bioactivity. Its structural modifications compared to betulinic acid contribute to its unique pharmacological effects.

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in various models. For example:

- In Vivo Studies : In mouse models, this compound demonstrated a reduction in edema induced by inflammatory agents, suggesting its potential as an anti-inflammatory therapeutic agent .

- Mechanism : The compound appears to modulate pathways involving protein kinase C and NF-κB, which are critical in inflammatory responses .

2. Antiviral Activity

Recent investigations highlight the antiviral potential of this compound against SARS-CoV-2:

- In Vitro Studies : Research indicates that this compound can inhibit virus entry and reduce inflammation caused by SARS-CoV-2 in lung epithelial cells. The effective concentration (EC50) for inhibiting viral replication was found to be approximately 11.7 μM .

- Molecular Interactions : Bioinformatics analyses suggest that this compound interacts with the spike protein of SARS-CoV-2, potentially blocking viral entry into host cells .

3. Antidiabetic Effects

This compound shows promise in managing diabetes:

- Mechanism of Action : It has been observed to enhance insulin secretion and improve glucose uptake in pancreatic cells, likely through modulation of the PPARγ pathway .

- Experimental Findings : In diabetic rat models, treatment with this compound led to significant reductions in blood glucose levels and improved insulin sensitivity .

Case Studies

| Study | Findings | |

|---|---|---|

| Castro et al. (2020) | This compound reduced glycemia and enhanced insulin secretion in diabetic rats | Suggests potential for diabetes management |

| Hohmann et al. (2023) | Showed dual effects against SARS-CoV-2 by inhibiting viral entry and inflammation | Positions this compound as a candidate for COVID-19 treatment |

| Lu et al. (2018) | Demonstrated binding affinity to PPARγ and increased insulin release in pancreatic cells | Highlights its role in metabolic regulation |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound derivatives has revealed that modifications at the C3 position can significantly enhance biological activity:

- Lipophilicity : Enhanced lipophilicity correlates with increased potency as TGR5 agonists, which are involved in glucose metabolism and energy homeostasis .

- TGR5 Activation : Derivatives like 3-epi-betulinic acid have been identified as potent TGR5 agonists, promoting glucagon-like peptide 1 (GLP-1) secretion, which aids in insulin regulation .

常见问题

Basic Research Questions

Q. Q1. What are the primary natural sources of epibetulinic acid, and what methodologies are recommended for its isolation and purification?

this compound is primarily isolated from the root bark of Maytenus cuzcoina and leaves of Maytenus chiapensis . Standard isolation protocols involve solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC for purification. Structural confirmation is typically achieved via NMR and mass spectrometry .

Q. Q2. How does this compound exert its anti-inflammatory effects at the molecular level?

this compound inhibits nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 0.7 μM and 0.6 μM, respectively . It downregulates COX-2 expression, a key enzyme in the prostaglandin synthesis pathway. Advanced studies should validate these targets using siRNA knockdown or CRISPR-based approaches to confirm specificity .

Q. Q3. What analytical techniques are most reliable for quantifying this compound in plant extracts or biological samples?

Reverse-phase HPLC with UV detection (λ = 210–220 nm) is widely used for quantification. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is recommended. Calibration curves should use certified reference standards (e.g., CAS 38736-77-5) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

Discrepancies may arise from variations in cell lines, assay conditions (e.g., LPS concentration), or compound purity. To address this:

- Standardize assay protocols (e.g., MTT vs. resazurin for cytotoxicity).

- Validate purity via NMR (>95%) and quantify endotoxin levels in cell culture experiments.

- Perform dose-response curves across multiple models (e.g., primary vs. immortalized cells) .

Q. Q5. What experimental designs are optimal for evaluating this compound’s pharmacokinetics and bioavailability in vivo?

Use rodent models (e.g., Sprague-Dawley rats) with intravenous and oral administration to calculate absolute bioavailability. Plasma samples should be analyzed via LC-MS/MS at timed intervals. Include bile duct-cannulated models to assess enterohepatic recirculation. Consider nanoformulations (e.g., liposomes) to enhance solubility and absorption .

Q. Q6. How can network pharmacology approaches identify novel targets for this compound in complex diseases like cancer or endometriosis?

Leverage databases like PubChem, STRING, and KEGG to map this compound’s known targets (e.g., ADH1A, PGR, NCOA2) onto disease-associated pathways . Validate predictions using:

- Molecular docking (AutoDock Vina) to assess binding affinity to targets like prostaglandin receptors.

- Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify differentially expressed genes .

Q. Methodological Challenges and Solutions

Q. Q7. What strategies mitigate low oral bioavailability of this compound in preclinical studies?

this compound’s low OB% (15.66%) is attributed to poor solubility and first-pass metabolism. Solutions include:

- Prodrug synthesis (e.g., esterification of the carboxyl group).

- Co-administration with bioenhancers (e.g., piperine).

- Use of lipid-based delivery systems (e.g., self-emulsifying drug delivery systems) .

Q. Q8. How should researchers design studies to evaluate this compound’s potential synergism with other phytochemicals?

Employ combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1 to 4:1) in relevant models (e.g., cancer cell lines). Use isobolograms to distinguish additive, synergistic, or antagonistic effects. Include mechanistic studies (e.g., Western blot for apoptosis markers) .

Q. Ethical and Reproducibility Considerations

Q. Q9. What ethical guidelines apply to in vivo studies involving this compound?

Follow ARRIVE 2.0 guidelines for animal research, including:

- Justification of sample size (power analysis).

- Reporting of housing conditions and analgesic use.

- For human tissue studies, obtain informed consent and IRB approval .

Q. Q10. How can researchers ensure reproducibility when reporting this compound’s bioactivity?

- Provide detailed supplementary HPLC chromatograms, NMR spectra, and raw cytotoxicity data.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Use standardized units (e.g., μM for IC50) and report mean ± SD with n ≥ 3 .

属性

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-ULZDWRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。